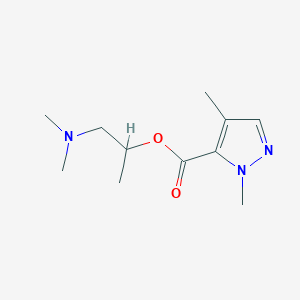
1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate typically involves the reaction of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid with 1-(dimethylamino)propan-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-1H-pyrazole-5-carboxylate: Similar structure but lacks the dimethylamino group.
1-(Dimethylamino)propan-2-yl 1H-pyrazole-5-carboxylate: Similar structure but lacks the 1,4-dimethyl substitution on the pyrazole ring.
Uniqueness
1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate is unique due to the presence of both the dimethylamino group and the 1,4-dimethyl substitution on the pyrazole ring. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H19N3O2 |
|---|---|
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
1-(dimethylamino)propan-2-yl 2,4-dimethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C11H19N3O2/c1-8-6-12-14(5)10(8)11(15)16-9(2)7-13(3)4/h6,9H,7H2,1-5H3 |
InChI-Schlüssel |
RFUSPJBLHSQFNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(N=C1)C)C(=O)OC(C)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



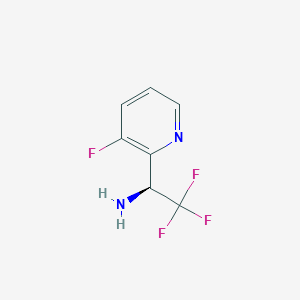
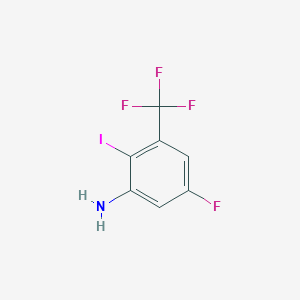
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene](/img/structure/B12865487.png)
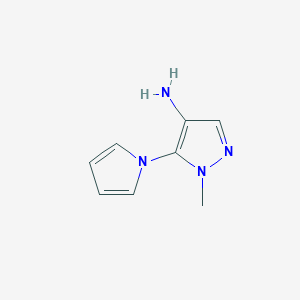
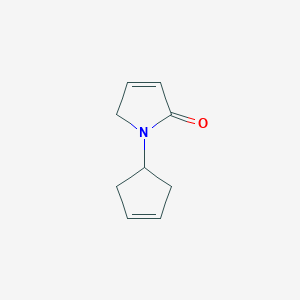

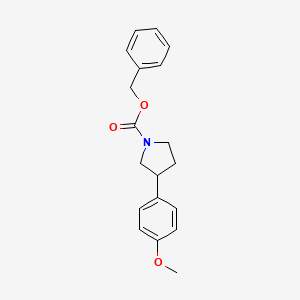


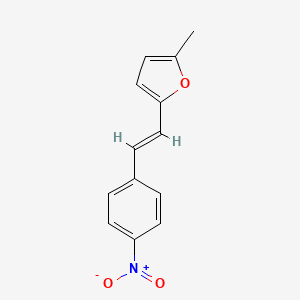
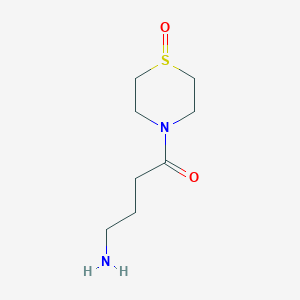
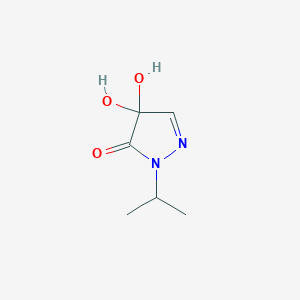
![6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12865557.png)
